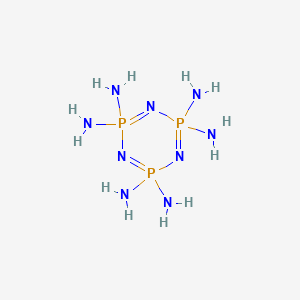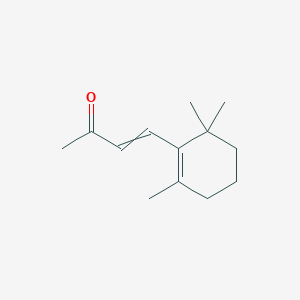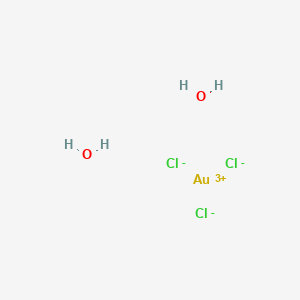
4,4'-Dinitrodiphenyl ether
Übersicht
Beschreibung
4,4’-Dinitrodiphenyl ether is a chemical compound with the linear formula (NO2C6H4)2O . It has a molecular weight of 260.20 . It is a light yellow solid .
Synthesis Analysis
The synthesis of 4,4’-Dinitrodiphenyl ether involves adding nitrochlorobenzene, NaOH, and CuI to solvents, stirring and mixing the materials uniformly, and raising the temperature to 75-85°C . The reaction is maintained for 4-8 hours, then the heating and stirring are stopped . The reactant is naturally cooled to room temperature and then filtered . The filter cake is washed with a NaOH solution with a mass concentration of 10% at 95°C, dried, and recrystallized with ethyl acetate to obtain the product .
Molecular Structure Analysis
The molecular structure of 4,4’-Dinitrodiphenyl ether has been determined through various analytical techniques.
Chemical Reactions Analysis
4,4’-Dinitrodiphenyl ether can be hydrogenated to 4,4’-diaminodiphenyl ether, which in turn is used as a monomer starting material for a high molecular weight polymer .
Physical And Chemical Properties Analysis
4,4’-Dinitrodiphenyl ether is a light yellow solid with a melting point of 140-145°C (lit.) . It has a molecular weight of 260.20 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Azoic and Reactive Dyestuffs
4,4’-Dinitrodiphenyl ether: (DEDPE) is a valuable fine-chemical intermediate used in the production of azoic and reactive dyestuffs . It serves as a safer alternative to carcinogenic p-diaminodiphenyl compounds, offering better color fastness and exhaustion levels. This application is significant in the textile industry where the demand for non-toxic and high-performance dyes is constantly growing.
Production of High-Performance Polymers
The reduction product of DEDPE, 4,4’-diaminodiphenyl ether (4,4’-ODA), is a key monomer in manufacturing various high-performance polymers . These include polyimide resin, poly maleimide resin, polyamide-imide resin, and polyester-poly-imide resin, which are known for their thermal stability and mechanical strength, making them suitable for aerospace and electronics applications.
Analytical Chemistry
DEDPE has been utilized in the study of thin-layer chromatography of hydroxy aromatic compounds. This highlights its role in analytical chemistry, particularly in the separation and identification of complex mixtures, which is crucial for quality control and research in material science.
Environmental Monitoring
A novel interfacial potentiometry sensor with double poles (IPDP) has been developed for detecting 4,4’-diaminodiphenyl ether (4,4’–DIADPE), the reduced form of DEDPE . This sensor is based on the adsorption interaction between the molecularly imprinted polymer (MIP) and its template molecules, providing a sensitive and selective technique for monitoring the levels of 4,4’–DIADPE in the environment.
Thermodynamic Research
The thermodynamic properties of DEDPE have been extensively studied . Measurements of heat capacity and thermodynamic functions are essential for understanding the stability and reactivity of the compound. Such data are invaluable for predicting the behavior of DEDPE under various conditions and for designing processes involving this compound.
Debromination Studies
DEDPE’s structural analogs have been used to study the debromination process in environmental remediation . Research on the removal of brominated diphenyl ethers by various materials can provide insights into the development of more efficient methods for treating persistent organic pollutants.
Intermediate for High-Value Chemicals
DEDPE is an important intermediate for synthesizing high-value chemicals . Its applications are expanding, leading to a gradual increase in the domestic and international market demand. The versatility of DEDPE in synthesizing a wide range of chemicals underscores its significance in the chemical industry.
Advanced Material Science
The derivatives of DEDPE are used in creating advanced materials with specific properties . For example, its reduction product, 4,4’-ODA, is used to synthesize raw materials for high-temperature resistant heterocyclic polymers, such as polybenzimidazole and polyphenylene quinoline, which are pivotal in developing new materials for extreme environments.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various organic compounds, including dyes and explosives . It’s also used in the preparation of 4,4’-diaminodiphenyl ether , which is a monomer for the production of heat-resistant engineering plastics like polyimide .
Mode of Action
It’s known that it can react with anhydrous sodium at a constant temperature in a reaction vessel to form diphenyl ethers . The rate of this reaction can be enhanced by adding water vapor or organic solvents .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of other compounds, which may have significant biochemical implications .
Result of Action
It’s known that when heated to decomposition, it emits toxic vapors of nox . This suggests that the compound could have significant effects at the molecular and cellular levels under certain conditions.
Action Environment
The action of 4,4’-Dinitrodiphenyl ether can be influenced by various environmental factors. For instance, the rate of its reaction with anhydrous sodium can be enhanced by adding water vapor or organic solvents . Additionally, its decomposition into toxic vapors of NOx occurs when it’s heated , indicating that temperature is a key environmental factor influencing its action.
Eigenschaften
IUPAC Name |
1-nitro-4-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAGUKZCDDRDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026676 | |
| Record name | 1,1'-Oxybis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dinitrodiphenyl ether | |
CAS RN |
101-63-3 | |
| Record name | 1,1′-Oxybis[4-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-nitrophenyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dinitrodiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-oxybis[4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Oxybis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nitrophenyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DINITRODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T852Y5UXCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4,4'-dinitrodiphenyl ether?
A1: 4,4'-Dinitrodiphenyl ether is primarily used as a precursor in the synthesis of 4,4'-diaminodiphenyl ether (DADPE) [, , ]. DADPE is a crucial monomer in the production of high-performance polymers, such as polyamides and polyimides [, , ].
Q2: Can you describe a common method for synthesizing 4,4'-dinitrodiphenyl ether?
A2: One common approach involves the reaction of 4-nitrochlorobenzene with 4-nitrophenol in the presence of a base like potassium carbonate and a solvent like dimethylacetamide []. This reaction yields 4,4'-dinitrodiphenyl ether. Another method uses p-nitrochlorobenzene as a starting material and synthesizes 4,4'-dinitro diphenyl ether under the catalytic action of a catalyst and a co-catalyst in the presence of monobasic alcohol or polyhydric alcohol [].
Q3: How is 4,4'-dinitrodiphenyl ether converted to 4,4'-diaminodiphenyl ether?
A3: The conversion is achieved through catalytic hydrogenation. Various catalysts can be employed, including palladium on carbon (Pd/C) [] and supported nickel catalysts like KT-02 Ni/SiO2 []. This process reduces the nitro groups of 4,4'-dinitrodiphenyl ether to amino groups, forming DADPE.
Q4: What factors influence the catalytic hydrogenation of 4,4'-dinitrodiphenyl ether?
A4: Several factors can affect the efficiency of the hydrogenation reaction, including temperature, pressure, stirring speed, and the amount of catalyst used [, ]. For instance, research indicates that hydrogen adsorption is the rate-limiting step in the Pd/C catalyzed reaction [].
Q5: Are there alternative methods for reducing 4,4'-dinitrodiphenyl ether to 4,4'-diaminodiphenyl ether?
A5: Yes, recent research highlights the use of semiconductor-based photocatalytic reduction as a promising alternative []. This method utilizes a cocatalyst-free nano-twin crystal ZnxCd1−xS (T−ZnxCd1−xS) semiconductor to achieve nearly complete conversion of 4,4'-dinitrodiphenyl ether to 4,4'-diaminodiphenyl ether under visible light, using water as the hydrogen source [].
Q6: Has the thermodynamic properties of 4,4'-dinitrodiphenyl ether been investigated?
A6: Yes, studies have explored the thermodynamic properties of 4,4'-dinitrodiphenyl ether, including standard enthalpies of formation [] and relative enthalpies [, ]. These studies provide valuable insights into the compound's energetic characteristics.
Q7: What are the advantages of using 4,4'-diaminodiphenyl ether derived from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐dinitrodiphenyl ether?
A7: Poly(ether-imide)s synthesized from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐diaminodiphenyl ether exhibit excellent solubility in polar organic solvents, high glass transition temperatures (Tg > 340 °C), and good thermal stability with 10% weight loss temperatures above 550 °C []. These properties make them suitable for high-performance applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














